molecular formula C24H16N4Pd B14775810 Palladium;1,10-phenanthroline

Palladium;1,10-phenanthroline

Katalognummer: B14775810
Molekulargewicht: 466.8 g/mol
InChI-Schlüssel: FIBQOEPNFDCQRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Palladium;1,10-phenanthroline is a coordination compound where palladium is complexed with 1,10-phenanthroline. This compound is widely used in various fields of chemistry due to its unique properties and versatility as a ligand. 1,10-phenanthroline is a heterocyclic organic compound that forms stable complexes with many metal ions, including palladium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of palladium;1,10-phenanthroline typically involves the reaction of palladium salts with 1,10-phenanthroline. One common method is the palladium-catalyzed oxidative cross-coupling reaction of C(sp2)–H and C(sp3)–H bonds of carboxamides . This reaction requires specific ligands, such as DMAP, to avoid β-hydride elimination and ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Palladium;1,10-phenanthroline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aryl iodides, alkylzinc reagents, and alkyl nitrites . Reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the products are typically arylated or alkylated compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to palladium;1,10-phenanthroline include:

Uniqueness

This compound is unique due to its high stability and versatility as a ligand. It forms stable complexes with a wide range of metal ions and can participate in various types of chemical reactions, making it a valuable compound in both research and industrial applications .

Eigenschaften

Molekularformel

C24H16N4Pd

Molekulargewicht

466.8 g/mol

IUPAC-Name

palladium;1,10-phenanthroline

InChI

InChI=1S/2C12H8N2.Pd/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H;

InChI-Schlüssel

FIBQOEPNFDCQRT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.